molecular formula C6H2BrClFNO2 B11720151 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

Cat. No.: B11720151
M. Wt: 254.44 g/mol
InChI Key: QWXZWSZCKBJJID-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Major Products

    Aminated Derivatives: Reduction of the nitro group results in the formation of amine derivatives.

    Substituted Benzene Derivatives: Various substituted products depending on the reagents used in substitution reactions.

Scientific Research Applications

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-nitrobenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene
  • 1-Bromo-3-chloro-4-fluoro-5-nitrobenzene

Uniqueness

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

Molecular Formula

C6H2BrClFNO2

Molecular Weight

254.44 g/mol

IUPAC Name

2-bromo-5-chloro-1-fluoro-3-nitrobenzene

InChI

InChI=1S/C6H2BrClFNO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H

InChI Key

QWXZWSZCKBJJID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)Cl

Origin of Product

United States

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